molecular formula C16H21N3O2S B5616776 3-methyl-1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-3-phenylpiperidine

3-methyl-1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-3-phenylpiperidine

Cat. No. B5616776
M. Wt: 319.4 g/mol
InChI Key: MNRZNKHQHRYOTD-UHFFFAOYSA-N
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Description

3-Methyl-1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-3-phenylpiperidine is a compound that likely exhibits interesting chemical and physical properties due to its unique structure. This structure incorporates a piperidine backbone, which is a common motif in medicinal chemistry, attached to a sulfonyl imidazole moiety, suggesting potential for biological activity or utility in chemical synthesis.

Synthesis Analysis

The synthesis of compounds similar to 3-methyl-1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-3-phenylpiperidine often involves multi-step chemical reactions. A related process involves the use of 3-methyl-1-sulfonic acid imidazolium chloride as a catalyst and solvent for the synthesis of N-sulfonyl imines, which shares the sulfonyl and imidazole components of the target compound. Such methodologies highlight the versatility of sulfonic acid derivatives in facilitating condensation reactions at room temperature, leading to high yields and excellent reaction efficiency (Zolfigol et al., 2010).

Mechanism of Action

Imidazole containing moiety occupied a unique position in heterocyclic chemistry . There are lots of heterocyclic compounds that are in clinical use to treat infectious diseases .

Safety and Hazards

Imidazole compounds can be hazardous. For example, 1-Methylimidazole is considered hazardous by the 2012 OSHA Hazard Communication Standard .

Future Directions

With the increased understanding of the discrepancies in the isoforms of Hsp90 and the modes of Hsp90-co-chaperone-client complex interactions, some new strategies for Hsp90 inhibition have emerged . Novel Hsp90 inhibitors that offer selective suppression of Hsp90 isoforms or specific disruption of Hsp90-co-chaperone protein-protein interactions are expected to show with satisfactory efficacy and safety profiles .

properties

IUPAC Name

3-methyl-1-(1-methylimidazol-4-yl)sulfonyl-3-phenylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2S/c1-16(14-7-4-3-5-8-14)9-6-10-19(12-16)22(20,21)15-11-18(2)13-17-15/h3-5,7-8,11,13H,6,9-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNRZNKHQHRYOTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN(C1)S(=O)(=O)C2=CN(C=N2)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-1-(1-methylimidazol-4-yl)sulfonyl-3-phenylpiperidine

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